molecular formula C15H16BBrO4 B1340019 (3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid CAS No. 849062-23-3

(3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid

Cat. No. B1340019
M. Wt: 351 g/mol
InChI Key: KTEDZUFTBUUJLG-UHFFFAOYSA-N
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Description

“(3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid” is a chemical compound with the formula C14H14BBrO4 and a molecular weight of 336.97 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (a six-membered aromatic ring) substituted with a bromo group, a methoxybenzyl group, and a boronic acid group .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 86-91 °C (lit.) . Its SMILES string is COc1cccc(COc2c(Br)cccc2B(O)O)c1 .

Scientific Research Applications

Synthetic Pathways and Cross-Coupling Reactions

One significant application of boronic acids, including derivatives similar to the specified compound, is in synthetic chemistry, particularly in facilitating Suzuki–Miyaura cross-coupling reactions. Loubidi et al. (2016) demonstrated a synthetic pathway to new imidazo[1,5-a]imidazole-2-one scaffolds, utilizing a variety of boronic acids for Suzuki–Miyaura cross-coupling reactions, showcasing the broad utility of these compounds in creating diversified chemical libraries (Loubidi et al., 2016).

Boronic Acid Derivatives in Organic Synthesis

Applications in Medicinal Chemistry

The manipulation of boronic acid derivatives, including bromo and fluoro-substituted phenylboronic acids, is a key strategy in medicinal chemistry. This is evident in the development of new compounds for potential therapeutic applications, such as the synthesis of new retinoid derivatives that involve the use of boronic acids in Suzuki coupling reactions to achieve compounds with biological activity (Zhihan Xu et al., 2014).

Antioxidant Properties of Bromophenol Derivatives

Bromophenol derivatives, structurally related to the specified compound, have been isolated from marine algae and studied for their antioxidant properties. These compounds, including various bromophenol derivatives, have shown potent radical scavenging activities, suggesting that similar structures might also possess significant antioxidant potential (Ke-kai Li et al., 2011).

properties

IUPAC Name

[3-bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BBrO4/c1-10-6-13(16(18)19)15(14(17)7-10)21-9-11-4-3-5-12(8-11)20-2/h3-8,18-19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEDZUFTBUUJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)OC)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584546
Record name {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid

CAS RN

849062-23-3
Record name {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methyl-2-(3�-methoxybenzyloxy)phenylboronic acid
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